molecular formula C8H4F3NO4 B142237 2-Nitro-4-(trifluoromethyl)benzoic acid CAS No. 320-94-5

2-Nitro-4-(trifluoromethyl)benzoic acid

Cat. No. B142237
M. Wt: 235.12 g/mol
InChI Key: MYSAXQPTXWKDPQ-UHFFFAOYSA-N
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Patent
US07741479B2

Procedure details

To a 100 mL flask containing 2-nitro-4-(trifluoromethyl)benzoic acid (940.5 mg, 4 mmol) in 30 mL MeOH was added 100 mg of 10% Pd on charcoal After flushing with hydrogen three times, the reaction mixture was agitated under hydrogen atmosphere for 2 h. The mixture was filtered through a plug of Celite, and the filtrate was concentrated to afford 2-amino-4-(trifluoromethyl)benzoic acid (740 mg, 3.6 mmol, 90%).
Quantity
940.5 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:12]=[C:11]([C:13]([F:14])([F:15])[F:16])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
940.5 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was agitated under hydrogen atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After flushing with hydrogen three times
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.6 mmol
AMOUNT: MASS 740 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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